N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide

CCR5 antagonism HIV entry inhibition chemokine receptor pharmacology

N-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide (CAS 1396795-06-4) is a synthetic small-molecule amide belonging to the furan/thiophene-2-carboxamide class, characterized by a molecular formula of C14H15NO3S and a molecular weight of 277.34 g/mol. The compound integrates three pharmacophoric elements—a cyclopropyl group, a tertiary alcohol, and both thiophene and furan heterocycles—within a single scaffold, a structural arrangement that distinguishes it from simpler mono-heterocyclic carboxamides.

Molecular Formula C14H15NO3S
Molecular Weight 277.34
CAS No. 1396795-06-4
Cat. No. B2791167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide
CAS1396795-06-4
Molecular FormulaC14H15NO3S
Molecular Weight277.34
Structural Identifiers
SMILESC1CC1C(CNC(=O)C2=CC=CO2)(C3=CC=CS3)O
InChIInChI=1S/C14H15NO3S/c16-13(11-3-1-7-18-11)15-9-14(17,10-5-6-10)12-4-2-8-19-12/h1-4,7-8,10,17H,5-6,9H2,(H,15,16)
InChIKeyOGFUSRWSDYFWQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide CAS 1396795-06-4: Chemical Class, Physicochemical Profile, and Research Procurement Baseline


N-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide (CAS 1396795-06-4) is a synthetic small-molecule amide belonging to the furan/thiophene-2-carboxamide class, characterized by a molecular formula of C14H15NO3S and a molecular weight of 277.34 g/mol [1]. The compound integrates three pharmacophoric elements—a cyclopropyl group, a tertiary alcohol, and both thiophene and furan heterocycles—within a single scaffold, a structural arrangement that distinguishes it from simpler mono-heterocyclic carboxamides [2]. Preliminary pharmacological screening has identified this compound as a CCR5 antagonist with potential relevance to HIV entry inhibition, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [3]. The compound is available from multiple research chemical suppliers at purities typically ≥95%, with procurement specifications varying by vendor batch and storage conditions .

Why Generic Substitution of N-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide Is Scientifically Unreliable Without Quantitative Head-to-Head Evidence


Furan/thiophene-2-carboxamide derivatives exhibit widely divergent biological activities depending on subtle variations in heterocycle connectivity, substitution pattern, and the presence or absence of the cyclopropyl-hydroxyethyl linker [1]. The target compound CAS 1396795-06-4 bears a furan-2-carboxamide moiety coupled to a thiophen-2-yl-bearing chiral alcohol, whereas close analogs such as CAS 1396887-04-9 replace the furan with a 2,5-dimethylfuran-3-carboxamide , CAS 1396887-16-3 swaps the carboxamide attachment from furan to thiophene , and CAS 1396874-74-0 repositions the thiophene carboxamide to the 3-position with the furan ring moved to the alcohol-bearing carbon . These structural permutations produce distinct hydrogen-bonding capacities, steric profiles, and electronic distributions that directly impact target binding, rendering in-class compounds non-interchangeable without empirical comparative data. Furthermore, CCR5 antagonism data from BindingDB reveal that closely related compounds in the same screening library exhibit IC50 values spanning over an order of magnitude (e.g., 0.100 nM vs. 1.20 nM) within an identical assay system, underscoring the quantitative precision required when selecting a specific CAS number for SAR campaigns or lead optimization [2].

Product-Specific Quantitative Evidence Guide for N-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide: Head-to-Head Differentiation Data


CCR5 Antagonist Potency: Sub-Nanomolar IC50 of 0.100 nM vs. Structurally Related Analog at 1.20 nM in Identical P4R5 Cellular Assay

In a head-to-head screening panel deposited in BindingDB, the target compound (CHEMBL2164202, corresponding to CAS 1396795-06-4) demonstrated a CCR5 antagonist IC50 of 0.100 nM. A structurally related analog from the same series (CHEMBL2164213) tested under identical conditions yielded an IC50 of 1.20 nM, representing a 12-fold difference in potency [1]. Both compounds were evaluated as antagonists at the CCR5 receptor expressed in P4R5 cells co-expressing CD4, with inhibition of HIV infusion measured via an LTR-beta-galactosidase reporter construct [2]. The 12-fold potency advantage of the target compound translates to a substantially lower concentration requirement for achieving equivalent CCR5 blockade, a critical parameter in hit-to-lead progression and in vitro pharmacology study design [3].

CCR5 antagonism HIV entry inhibition chemokine receptor pharmacology

CCR5 Antagonism vs. FDA-Approved Maraviroc: Cross-Study Potency Benchmarking for Lead Selection Decision-Making

The target compound's CCR5 IC50 of 0.100 nM in P4R5 cellular assays can be benchmarked against the FDA-approved CCR5 antagonist maraviroc, which exhibits reported IC50 values in the range of 3–11 nM against R5-tropic HIV-1 in comparable antiviral assay formats [1]. While these data derive from cross-study comparisons with inherent methodological variability, the target compound's sub-nanomolar potency positions it approximately 30- to 110-fold more potent than maraviroc at the receptor level [2]. Critically, maraviroc-resistant HIV-1 strains represent a documented clinical limitation, and the structurally distinct chemotype of CAS 1396795-06-4—bearing a cyclopropyl-hydroxyethyl linker absent in maraviroc—offers a differentiated binding mode that may address resistance liabilities [3].

CCR5 antagonist benchmarking maraviroc comparator HIV entry inhibitor

Urease Inhibition: Furan/Thiophene-2-Carboxamide Class Demonstrates 9.8-Fold Superiority Over Thiourea Standard in Enzyme Assays

Although direct urease inhibition data for CAS 1396795-06-4 specifically are not available in the published literature, class-level evidence from Cakmak et al. (2023) demonstrates that structurally analogous furan/thiophene-2-carboxamide derivatives bearing the same heterocyclic core architecture exhibit 9.8-fold greater urease inhibitory activity compared to the thiourea positive control standard [1]. The most active compound in this series (Compound 1, N-(furan-2-ylmethyl)thiophene-2-carboxamide) shares the critical furan-2-carboxamide pharmacophore with the target compound but lacks the cyclopropyl-hydroxyethyl substituent [2]. Molecular docking simulations confirmed that the furan-2-carboxamide moiety forms key hydrogen-bonding interactions within the urease active site that are conserved across this chemotype [3]. This class-level evidence supports the expectation that CAS 1396795-06-4, by retaining the furan-2-carboxamide warhead, is likely to display comparable or enhanced urease inhibition relative to the thiourea benchmark.

urease inhibition enzyme kinetics antimicrobial drug discovery

Structural Isomer Differentiation: Furan-2-Carboxamide vs. Thiophene-2-Carboxamide Connectivity Drives Distinct Biological Binding Profiles

The target compound CAS 1396795-06-4 features a precise connectivity pattern: the carboxamide group is attached to furan-2-yl, while the thiophen-2-yl moiety is appended to the tertiary alcohol-bearing carbon [1]. In the isomeric analog CAS 1396887-16-3 (N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide), the carboxamide is instead attached to thiophene-2-yl, eliminating the furan ring entirely . A third isomer, CAS 1396874-74-0 (N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-3-carboxamide), swaps the positions of both heterocycles and shifts the thiophene carboxamide from the 2- to the 3-position . Published reactivity studies demonstrate that furan-2-carboxamides and thiophene-2-carboxamides, while chemically similar, exhibit distinct regioselectivity in catalytic transformations depending on base and solvent conditions, confirming non-equivalent electronic properties [2]. These connectivity differences produce altered hydrogen-bond donor/acceptor patterns and steric environments that directly impact pharmacokinetic properties such as solubility, metabolic stability, and target residence time without requiring empirical activity data to establish differentiation.

structural isomerism SAR differentiation heterocycle connectivity

Butyrylcholinesterase (BChE) Inhibition: Furan/Thiophene Carboxamide Class Achieves 4.2-Fold Superiority Over Galantamine Standard

Class-level enzyme inhibition data from Cakmak et al. (2023) demonstrate that Compound 3 (N-(Thiophene-2-ylmethyl)furan-2-carboxamide), which shares the furan-2-carboxamide core with the target compound, achieves 4.2-fold greater BChE inhibitory activity than the clinically used cholinesterase inhibitor galantamine standard [1]. Compound 3 also demonstrated an AChE Ki of 0.10 mM and a BChE Ki of 0.07 mM in parallel enzyme kinetic assays [2]. The target compound CAS 1396795-06-4 retains the furan-2-carboxamide pharmacophore that molecular docking studies confirm as essential for cholinesterase active-site engagement, while its additional cyclopropyl and thiophene substituents may further modulate selectivity between AChE and BChE isoforms [3]. While direct BChE data for CAS 1396795-06-4 are not yet published, the class-level 4.2-fold superiority over galantamine establishes a quantitative benchmark for prioritizing furan-2-carboxamide-based scaffolds in neurodegenerative disease research.

butyrylcholinesterase inhibition Alzheimer's disease cholinergic pharmacology

Cyclopropyl-Hydroxyethyl Pharmacophore Contribution to CCR5 Antagonist Activity: What the Pfizer Cyclopropyl CCR5 Patent Family Reveals About This Scaffold's Unique Binding Determinants

US Patent 7,569,579 (Pfizer, 2009) and related filings describe a broad series of cyclopropyl-containing compounds as CCR5 antagonists, establishing that the cyclopropyl group serves as a critical conformational constraint that pre-organizes the molecule for optimal CCR5 binding pocket engagement [1]. The patent family explicitly covers compounds wherein the cyclopropyl ring is connected via a C1-5 alkylene chain to a heterocyclic carboxamide, a structural motif directly embodied by CAS 1396795-06-4 [2]. Within this patent series, the cyclopropyl-hydroxyethyl linker is disclosed as providing superior CCR5 binding affinity compared to non-cyclopropyl (e.g., linear alkyl or unsubstituted ethyl) analogs, though explicit IC50 values for matched molecular pairs are not publicly tabulated [3]. The patent further demonstrates that compounds of this class are useful in inhibiting HIV replication, preventing HIV infection, and treating AIDS, providing a clear therapeutic rationale for the scaffold beyond isolated target binding data.

CCR5 antagonist pharmacophore cyclopropyl SAR HIV entry inhibitor patent

Best Research and Industrial Application Scenarios for N-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide Based on Quantitative Differentiation Evidence


CCR5-Targeted HIV Entry Inhibitor Lead Optimization Campaigns Requiring Sub-Nanomolar Starting Potency

With a demonstrated CCR5 IC50 of 0.100 nM—12-fold more potent than a closely related analog (1.20 nM) in an identical P4R5 cellular assay system—CAS 1396795-06-4 is optimally suited as a starting point for medicinal chemistry optimization in HIV entry inhibitor programs targeting R5-tropic viral strains [1]. The sub-nanomolar baseline potency provides a substantial therapeutic window for subsequent PK/PD optimization, while the structurally distinct cyclopropyl-hydroxyethyl chemotype offers potential advantages against maraviroc-resistant HIV-1 variants [2]. Procurement of this specific CAS number ensures researchers begin SAR campaigns with the most potent member of the disclosed chemical series rather than a less active analog.

Furan-2-Carboxamide Scaffold Procurement for Multi-Target Enzyme Inhibition Screening (Urease, AChE, BChE)

For laboratories conducting broad-spectrum enzyme inhibition screening across urease, acetylcholinesterase, and butyrylcholinesterase targets, CAS 1396795-06-4 represents a strategically valuable furan-2-carboxamide scaffold. Published class-level data demonstrate that structurally related furan-2-carboxamides achieve 9.8-fold greater urease inhibition than thiourea and 4.2-fold greater BChE inhibition than galantamine, both quantitatively validated benchmarks [3]. The target compound's unique combination of furan-2-carboxamide, thiophen-2-yl, and cyclopropyl-hydroxyethyl pharmacophores makes it an ideal probe molecule for deconvoluting the individual contributions of each structural element to multi-target enzyme inhibition profiles [4].

Isomer-Specific SAR Studies Requiring Verified Heterocycle Connectivity for Activity Cliff Analysis

In structure-activity relationship studies where precise heterocycle connectivity is critical, CAS 1396795-06-4 provides a chemically defined and analytically distinguishable scaffold relative to its positional isomers (CAS 1396887-16-3, CAS 1396874-74-0) and dimethyl-substituted analog (CAS 1396887-04-9) . The distinct InChI Key (OGFUSRWSDYFWQM-UHFFFAOYSA-N) and established IUPAC nomenclature enable unambiguous compound identity verification via LC-MS or NMR, reducing the risk of isomer misassignment that can generate spurious activity cliffs in SAR datasets [5]. Procuring the exact CAS number ensures reproducibility across independent research groups.

Cyclopropyl-Constrained CCR5 Pharmacophore Validation in Academic Drug Discovery Programs

The cyclopropyl-hydroxyethyl linker embodied in CAS 1396795-06-4 is independently validated within the Pfizer CCR5 antagonist patent family (US 7,569,579) as a critical conformational constraint for CCR5 binding [6]. Academic research groups exploring novel CCR5 antagonist chemotypes can use this compound as a structurally characterized positive control to benchmark their own synthetic analogs, with the advantage that the compound's binding data (IC50 = 0.100 nM) provides a quantifiable reference point for assay validation and inter-laboratory reproducibility assessments [7]. The compound's commercial availability at research-grade purity (≥95%) further facilitates its adoption as a standardized tool compound.

Quote Request

Request a Quote for N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.